3-(3-Fluoro-4-nitrophenoxy)piperidine
Description
3-(3-Fluoro-4-nitrophenoxy)piperidine is a piperidine derivative featuring a phenoxy substituent at the 3-position of the piperidine ring. The phenoxy group is further substituted with a fluorine atom at the 3-position and a nitro group (-NO₂) at the 4-position of the aromatic ring. This structural configuration confers unique electronic and steric properties, making the compound of interest in pharmaceutical and agrochemical research, particularly in the design of enzyme inhibitors or receptor modulators .
Properties
Molecular Formula |
C11H13FN2O3 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
3-(3-fluoro-4-nitrophenoxy)piperidine |
InChI |
InChI=1S/C11H13FN2O3/c12-10-6-8(3-4-11(10)14(15)16)17-9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2 |
InChI Key |
IHAFXPULOPNDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-nitrophenoxy)piperidine typically involves multi-step reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction of 3-fluoro-4-nitrophenol with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 3-(3-Fluoro-4-nitrophenoxy)piperidine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-nitrophenoxy)piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Major Products
Reduction: 3-(3-Fluoro-4-aminophenoxy)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperidones or other oxidized piperidine derivatives.
Scientific Research Applications
3-(3-Fluoro-4-nitrophenoxy)piperidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly in the development of antitubercular agents.
Biological Studies: Employed in studies to understand the conformational behavior of fluorinated piperidines and their impact on biological activity.
Chemical Research: Utilized in the synthesis of novel fluorinated compounds for various applications, including materials science and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-nitrophenoxy)piperidine is not well-documented. the presence of the fluorine atom and the nitro group can significantly influence its electronic properties and reactivity. The fluorine atom can enhance metabolic stability and alter the compound’s interaction with biological targets, while the nitro group can participate in redox reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 3-(3-Fluoro-4-nitrophenoxy)piperidine and related piperidine derivatives:
Key Structural and Functional Differences
Substituent Position on Phenoxy Ring: The 3-Fluoro-4-nitro substitution in the target compound contrasts with analogs like 3-(2-Chloro-4-nitrophenoxy)piperidine, where the halogen (Cl) and nitro groups are in different positions.
Piperidine Modifications: Salt Forms: The hydrochloride salt of 3-(2-Chloro-4-nitrophenoxy)piperidine () improves aqueous solubility, a critical factor in drug formulation .
Heterocyclic Variations: Replacing piperidine with pyridine (as in 3-((3-Fluoro-4-nitrophenoxy)methyl)pyridine, ) introduces aromatic nitrogen, altering electronic properties and binding interactions in biological systems .
Physicochemical Properties: pKa: The pKa of 4-(3-Fluorophenoxy)piperidine (9.68, ) suggests moderate basicity, whereas nitro-substituted analogs (e.g., target compound) may exhibit lower basicity due to electron withdrawal . Molar Mass: The presence of nitro groups increases molar mass significantly (e.g., 248.23 g/mol for the target compound vs. 195.23 g/mol for 4-(3-Fluorophenoxy)piperidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
